molecular formula C17H27NO2S B14355357 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol CAS No. 92207-92-6

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol

Cat. No.: B14355357
CAS No.: 92207-92-6
M. Wt: 309.5 g/mol
InChI Key: OFSOCJNCQGXDGG-UHFFFAOYSA-N
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Description

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is an organosulfur compound with a complex structure It contains a cyclohexane ring substituted with a propyl group and a hydroxyl group, along with a sulfonimidoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclohexanone with a propyl Grignard reagent to form 2-propylcyclohexanone. This intermediate is then reacted with N-methyl-S-phenylsulfonimidoyl chloride in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonimidoyl group can be reduced to a sulfonamide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexanone.

    Reduction: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is unique due to the presence of both a propyl group and a hydroxyl group on the cyclohexane ring, along with the sulfonimidoyl group

Properties

CAS No.

92207-92-6

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol

InChI

InChI=1S/C17H27NO2S/c1-3-9-15-10-7-8-13-17(15,19)14-21(20,18-2)16-11-5-4-6-12-16/h4-6,11-12,15,19H,3,7-10,13-14H2,1-2H3

InChI Key

OFSOCJNCQGXDGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1(CS(=NC)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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